

# potential off-target effects of PD 404182

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## Compound of Interest

Compound Name: **PD 404182**

Cat. No.: **B1679137**

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## Technical Support Center: PD 404182

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of **PD 404182**. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.

## Frequently Asked Questions (FAQs)

**Q1:** What are the known primary targets of **PD 404182**?

**PD 404182** is recognized as an antiviral agent. It demonstrates inhibitory activity against the main protease (Mpro or 3CLpro) of SARS-CoV-2, with an IC<sub>50</sub> of 0.081 μM.<sup>[1]</sup> It is also effective against Herpes Simplex Virus 1 (HSV-1) and HSV-2 in Vero cells at a concentration of 0.2 μM.<sup>[1]</sup>

**Q2:** What are the documented off-target effects of **PD 404182**?

**PD 404182** has been shown to inhibit several host enzymes, which are considered off-target effects. These include Dimethylarginine Dimethylaminohydrolase 1 (DDAH-1) and Histone Deacetylase 8 (HDAC8).<sup>[1]</sup> Additionally, it inhibits the bacterial enzyme KDO 8-P synthase.<sup>[1]</sup>

**Q3:** What is the mechanism of DDAH-1 inhibition by **PD 404182**?

**PD 404182** is a competitive and potent inhibitor of human DDAH-1.<sup>[2]</sup> Kinetic studies suggest that it may be a slowly dissociating or irreversible inhibitor, potentially interacting covalently with

the catalytic site of the enzyme.[2]

Q4: What are the downstream consequences of DDAH-1 inhibition by **PD 404182**?

Inhibition of DDAH-1 by **PD 404182** leads to an increase in intracellular levels of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase (NOS).[2] This results in reduced nitric oxide (NO) production, which can, in turn, inhibit angiogenesis.[1][2] Specifically, **PD 404182** has been observed to reduce endothelial tube formation and LPS-induced NO production in primary human dermal microvascular endothelial cells.[1]

Q5: Does **PD 404182** exhibit any anti-inflammatory properties?

**PD 404182** is reported to have anti-inflammatory properties.[2] This is likely linked to its inhibition of DDAH-1 and subsequent reduction in NO production, as nitric oxide can be a pro-inflammatory mediator. However, detailed studies on its effects on specific inflammatory signaling pathways, such as the NF-κB pathway or cytokine production, are not extensively available in the public domain.

Q6: Is there any information on the kinase selectivity profile of **PD 404182**?

Based on publicly available information, a comprehensive kinase selectivity profile for **PD 404182**, screened against a broad panel of kinases, has not been reported. Therefore, its potential off-target effects on cellular kinases are largely unknown.

Q7: What is the cytotoxicity profile of **PD 404182**?

**PD 404182** has been reported to exhibit low cytotoxicity in several human cell lines.[3]

## Quantitative Data Summary

The following tables summarize the known inhibitory concentrations (IC50) and cytotoxic concentrations (CC50) of **PD 404182** against its primary and off-target molecules, as well as its antiviral activity.

Table 1: Off-Target Enzyme Inhibition

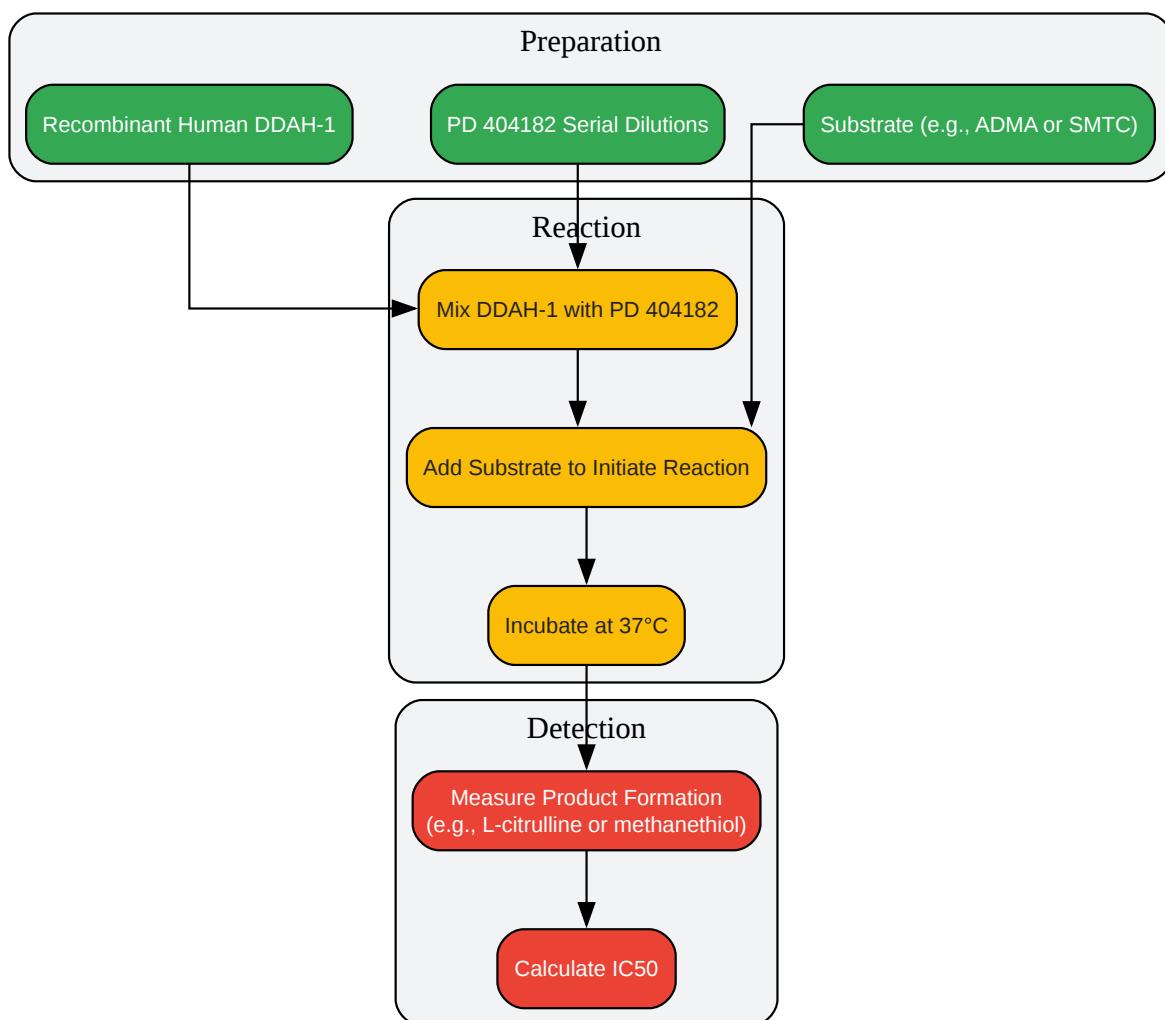
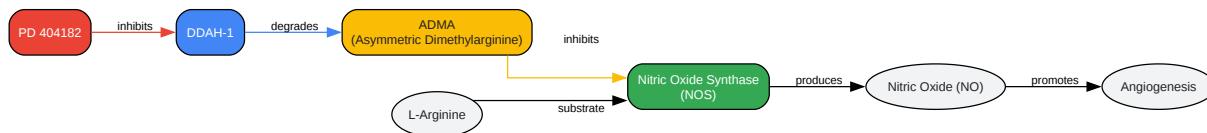
| Target Enzyme                     | Organism  | IC50 / Ki            | Reference           |
|-----------------------------------|-----------|----------------------|---------------------|
| Dimethylarginine                  |           |                      |                     |
| Dimethylaminohydrolase 1 (DDAH-1) | Human     | 9 $\mu$ M (IC50)     | <a href="#">[1]</a> |
| Histone Deacetylase 8 (HDAC8)     | Human     | 0.011 $\mu$ M (IC50) | <a href="#">[1]</a> |
| KDO 8-P Synthase                  | Bacterial | 0.026 $\mu$ M (Ki)   | <a href="#">[1]</a> |

Table 2: Antiviral Activity

| Virus                                      | Assay System      | IC50                                  | Reference           |
|--|-------------------|---------------------------------------|---------------------|
| SARS-CoV-2 (Mpro/3CLpro)                   | Biochemical Assay | 0.081 $\mu$ M                         | <a href="#">[1]</a> |
| Herpes Simplex Virus 1 (HSV-1) & 2 (HSV-2) | Vero Cells        | 0.2 $\mu$ M (Effective Concentration) | <a href="#">[1]</a> |

## Signaling Pathways and Experimental Workflows

Below are diagrams illustrating key signaling pathways and experimental workflows related to the off-target effects of **PD 404182**.



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